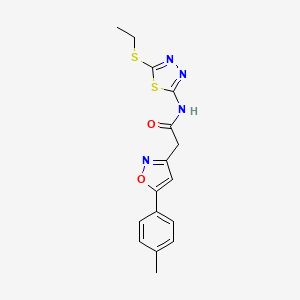

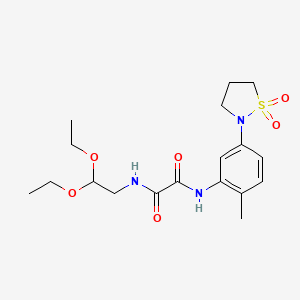

![molecular formula C11H16ClN3 B2878851 [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride CAS No. 1185704-16-8](/img/structure/B2878851.png)

[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine, have been studied as corrosion inhibitors. For instance, compounds like 2-aminomethyl benzimidazole and its related derivatives have shown effectiveness in preventing corrosion of mild steel in acidic media by adsorbing on the steel surface and forming complexes with ferrous species (Tang et al., 2013).

Synthesis of Novel Compounds

The reactions involving benzimidazole structures have been instrumental in synthesizing new chemical entities. For example, reactions of dichloromethylbenzimidazole with primary amines led to the creation of new benzimidazole compounds, demonstrating the versatility of these structures in synthetic chemistry (Pascal et al., 1978).

Bioconjugation Studies

In bioconjugation, benzimidazole derivatives play a role in the formation of amide bonds in aqueous media. This is significant for biochemical applications, including drug development and protein modification (Nakajima & Ikada, 1995).

Heterocyclic Chemistry

The carbodiimide-based benzimidazole library method demonstrates the use of these compounds in constructing diverse heterocycles, important in pharmaceutical research (Carpenter et al., 2006).

Analytical Chemistry Applications

Benzimidazole derivatives are used in developing methods for determining and identifying primary aliphatic amines, showcasing their utility in analytical chemistry (Sun et al., 2009).

Drug Synthesis and Modification

The compounds derived from benzimidazole are used in synthesizing and modifying drugs, demonstrating their pharmaceutical relevance. This includes creating structures for targeted drug delivery and improving bioavailability (Karimi et al., 2018).

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with various targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other proteins . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.

Biochemical Pathways

Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability and stability . The specific ADME properties would depend on the exact structure of the derivative and could be influenced by factors such as its lipophilicity, molecular size, and the presence of specific functional groups.

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, the compound could potentially have various effects at the molecular and cellular level . These effects would depend on the specific targets and mode of action of the compound.

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of the compound

properties

IUPAC Name |

2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSQHXFRYOUFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

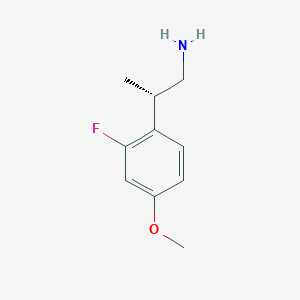

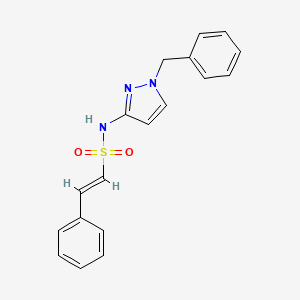

![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)

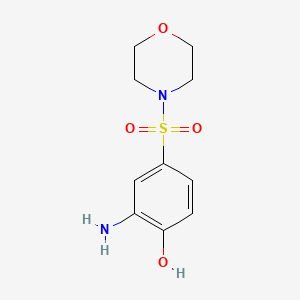

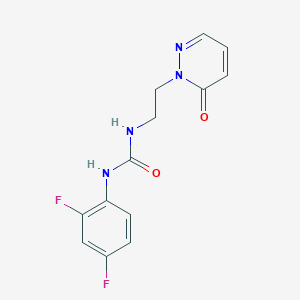

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)

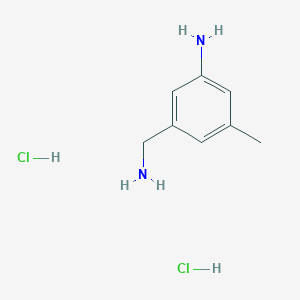

![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)

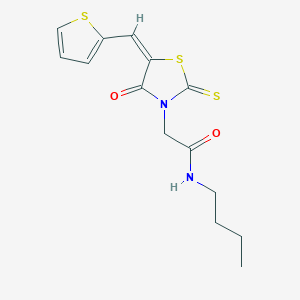

![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)

![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)

![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)